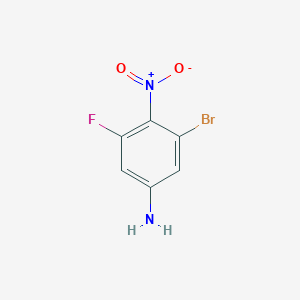

3-Bromo-5-fluoro-4-nitroaniline

Description

3-Bromo-5-fluoro-4-nitroaniline is a halogenated aromatic amine with the molecular formula C₆H₄BrFN₂O₂ (molecular weight ≈235.01 g/mol). The compound features a benzene ring substituted with an amino group (-NH₂), bromine (Br) at position 3, fluorine (F) at position 5, and a nitro group (-NO₂) at position 4.

Properties

IUPAC Name |

3-bromo-5-fluoro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRRPLGSPTZIIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Bromo-5-fluoro-4-nitroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological evaluations, and implications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

This compound (C6H4BrFN2O2) features a bromine atom, a fluorine atom, and a nitro group attached to an aniline structure. This unique arrangement contributes to its biological activity through various molecular interactions.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. The nitro group can undergo reduction, forming reactive intermediates that can interact with proteins and enzymes, potentially modulating various biological pathways. The halogen atoms (bromine and fluorine) may also enhance binding affinity through halogen bonding, influencing the compound's pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. A study synthesized a series of compounds based on the 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide scaffold, which includes similar structural features. These derivatives were evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv, showing minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL . The most potent derivative demonstrated an MIC of 4 µg/mL against both standard and rifampicin-resistant strains.

Table 1: Antimycobacterial Activity of Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 3m | 4 | M. tuberculosis H37Rv |

| 3e | 64 | M. tuberculosis H37Rv |

| 3a | 16 | M. tuberculosis H37Rv |

| 3b | 32 | M. tuberculosis H37Rv |

Cytotoxicity Studies

In vitro cytotoxicity assessments were conducted using the MTT assay against various tumor cell lines. Notably, the derivatives exhibited no significant inhibitory effects on six different tumor cell lines, suggesting a favorable safety profile in normal cells . This finding is crucial for the development of compounds aimed at treating infectious diseases without compromising patient safety.

Case Studies

- Antitubercular Screening : A study synthesized multiple derivatives based on the nitroaniline structure and tested them against resistant strains of M. tuberculosis. Compound 3m emerged as a lead candidate due to its low MIC value and good safety profile, indicating its potential for further optimization in antitubercular therapy .

- Mechanistic Insights : Further investigations into the mechanism revealed that the presence of halogen substituents enhanced the interaction with target proteins involved in bacterial metabolism, providing insights into how structural modifications can influence biological activity.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Halogenated Nitroanilines

Key Observations:

Substituent Positioning and Reactivity: The nitro group (-NO₂) is a strong meta-directing substituent. In this compound, the nitro group at position 4 further deactivates the ring, reducing the amino group’s nucleophilicity compared to analogs like 2-bromo-5-nitroaniline (NO₂ at position 5) .

Fluorinated analogs such as 2-bromo-1-fluoro-4-nitrobenzene are sold by TCI Chemicals, though these lack the amino group .

Structural Similarity and Applications :

- Compounds like 5-bromo-4-fluoro-2-nitroaniline (similarity score: 0.88) and 4-bromo-3-fluoro-2-nitroaniline (similarity score: 0.92) are used in medicinal chemistry as intermediates for kinase inhibitors or antimicrobial agents .

- The trifluoromethyl-substituted analog 4-bromo-2-fluoro-5-(trifluoromethyl)aniline () demonstrates the impact of bulky substituents on steric hindrance and bioavailability .

Research Implications and Limitations

- Physical Properties : The absence of melting point or solubility data for this compound necessitates extrapolation from analogs. For instance, 2-bromo-5-nitroaniline’s melting point (137–141°C) suggests that fluorination may lower this value due to reduced symmetry .

- Synthetic Utility : The compound’s nitro and halogen groups make it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl structures, common in drug discovery .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Bromo-5-fluoro-4-nitroaniline generally follows these key transformations:

- Nitration: Introduction of the nitro group on the aromatic ring.

- Bromination: Selective bromine substitution at the 3-position.

- Fluorination: Introduction of fluorine atom at the 5-position.

- Reduction/Amination: Conversion of the nitro group to an amine group.

These steps are carefully controlled to ensure regioselectivity and to avoid side reactions.

Detailed Preparation Steps and Conditions

| Step | Reaction Type | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Nitration | Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), 20-30 °C, 1 hr | Introduce nitro group at 4-position | Control temperature to avoid over-nitration |

| 2 | Bromination | Bromine (Br₂) or N-bromosuccinimide (NBS) with catalyst (Fe or FeBr₃), ambient temperature | Introduce bromine at 3-position | Catalyst ensures regioselectivity |

| 3 | Fluorination | Fluorinating agents such as potassium fluoride (KF) or other fluorine donors, elevated temperature | Introduce fluorine at 5-position | Requires careful control to prevent multiple substitutions |

| 4 | Reduction/Amination | Hydrogen gas with palladium on carbon (Pd/C) catalyst or iron powder in acidic medium (e.g., ammonium chloride), reflux | Reduce nitro group to amine (-NH₂) | Iron/ammonium chloride method is cost-effective and less toxic |

Example Preparation Protocol from Patent Literature

A closely related compound, 2-bromo-5-fluoro-4-nitroaniline , has a well-documented preparation method which can be adapted for the 3-bromo isomer by positional control of halogenation steps. The key features of this method include:

- Step A: Reduction of nitro precursor using iron powder and ammonium chloride under reflux, followed by alkali adjustment to pH 9 and distillation to isolate intermediate.

- Step B: Acetylation using acetic anhydride at 80 °C for 1 hour to protect amine groups.

- Step C: Nitration using sulfuric acid and fuming nitric acid at 20-30 °C for 1 hour.

- Step D: Hydrolysis in dilute hydrochloric acid at 100 °C for 3 hours, followed by cooling and centrifugation to isolate the final product with purity over 98%.

This method highlights the importance of controlled reaction conditions, reagent ratios, and purification steps for high yield and purity.

Industrial and Laboratory Scale Considerations

- Catalysts: Use of iron powder and ammonium chloride for reduction is preferred for cost and environmental reasons over palladium catalysts in some industrial processes.

- Purification: Crystallization and centrifugation are commonly employed to purify the final product.

- Reaction Monitoring: pH adjustment and temperature control are critical to avoid side reactions and degradation.

- Safety: Handling of strong acids (sulfuric, nitric) and halogenating agents requires strict safety protocols.

Comparative Summary of Preparation Methods

| Method Aspect | Iron/Ammonium Chloride Reduction | Hydrogenation with Pd/C Catalyst | Fluorination Agent | Bromination Agent |

|---|---|---|---|---|

| Cost | Low | Higher | Moderate | Moderate |

| Environmental Impact | Low toxicity | Requires hydrogen gas | Depends on fluorinating agent | Bromine is hazardous |

| Reaction Conditions | Reflux, acidic medium | Mild temperature, hydrogen gas | Elevated temperature | Ambient temperature |

| Purity Achieved | >98% (with proper workup) | High purity | High purity | High regioselectivity |

| Scalability | High | Industrially scalable | Moderate | Industrially scalable |

Research Findings and Notes

- The selectivity of bromination and fluorination is influenced by the electronic effects of substituents already present on the ring, requiring careful choice of reagents and conditions.

- Reduction of the nitro group to the amine is a critical step, often optimized for yield and minimizing over-reduction or side reactions.

- The order of substitution reactions (whether nitration precedes bromination or vice versa) can affect product distribution and yield.

- Industrial methods may employ continuous flow reactors and automated systems for better control and safety.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-5-fluoro-4-nitroaniline, considering functional group compatibility and regioselectivity?

- Methodological Answer : Synthesis typically involves sequential nitration and halogenation. For example, nitration of 3-bromo-5-fluoroaniline must be carefully controlled to avoid over-nitration. Sulfuric acid/nitric acid mixtures at 0–5°C can selectively introduce the nitro group at the 4-position. Bromination (if required) may use Br₂ in H₂SO₄ or N-bromosuccinimide under radical conditions. Regioselectivity is influenced by directing effects: the amino group (-NH₂) directs nitration para to itself, while bromine and fluorine act as meta directors .

Q. How can chromatographic techniques be optimized for purifying this compound given its polar substituents?

- Methodological Answer : Reverse-phase HPLC with C18 columns and isocratic elution (e.g., 60:40 acetonitrile/water + 0.1% TFA) effectively separates nitroaniline derivatives. For flash chromatography, silica gel with ethyl acetate/hexane (1:4) gradients resolves impurities. Pre-purification via recrystallization in ethanol/water mixtures removes inorganic salts .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The amino proton appears as a broad singlet (~δ 5.5 ppm). Fluorine coupling splits aromatic protons (e.g., J = 8–12 Hz for ortho-F).

- FTIR : N-H stretches (3300–3500 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹).

- Mass Spectrometry : ESI-MS in negative mode shows [M-H]⁻ peaks, while EI-MS fragments reveal Br/F loss patterns .

Q. How does the electronic effect of substituents influence the stability of this compound in acidic/basic conditions?

- Methodological Answer : The electron-withdrawing nitro (-NO₂) and halogen (Br, F) groups deactivate the ring, reducing susceptibility to electrophilic attack. However, the amino group (-NH₂) is protonated in acidic media (pH < 2), destabilizing the compound. In basic conditions (pH > 10), deprotonation of -NH₂ forms a resonance-stabilized anion, enhancing stability. Accelerated degradation studies (40–80°C, varying pH) quantify half-lives .

Q. What crystallization solvents yield high-purity single crystals of this compound for XRD analysis?

- Methodological Answer : Slow evaporation from dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 25°C produces needle-like crystals. Adding 10% methanol as an antisolvent improves crystal size. Crystallinity is confirmed via PXRD, with simulated patterns matched using SHELXL .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) identify reactive sites. The nitro group at C4 lowers the LUMO energy, making C5 (fluorine-substituted) and C3 (bromine-substituted) susceptible to SNAr. Fukui indices quantify electrophilicity, while solvent effects (PCM model) predict reaction rates in DMSO or THF .

Q. What strategies resolve contradictions in crystallographic data during structure determination of this compound?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from disorder or twinning. Use SHELXL’s TWIN and BASF commands to refine twinned data. For disorder, apply PART and SUMP constraints. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C-Br⋯π contacts) .

Q. How do temperature and pressure affect the thermosalient behavior of this compound analogs?

Q. What mechanistic insights explain competing reaction pathways in cross-coupling reactions involving this compound?

- Methodological Answer : In Suzuki-Miyaura coupling, Pd(PPh₃)₄ catalyzes Br substitution, but the nitro group may inhibit oxidative addition. Competitive pathways (e.g., nitro reduction) are minimized using K₂CO₃ in dioxane/water. In situ IR monitors nitro group stability, while LC-MS tracks coupling intermediates .

Q. How can isotopic labeling (²H, ¹⁵N) elucidate degradation pathways of this compound in environmental matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.